Arformoterol

Catalog No.
S612938
CAS No.
67346-49-0
M.F
C19H24N2O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arformoterol

CAS Number

67346-49-0

Product Name

Arformoterol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

solubility

Slightly (as fumarate salt)
In water, 1.12X10+4 mg/L at 25 °C /Estimated/
4.16e-02 g/L

Synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate, arformoterol, BD 40A, eformoterol, Foradil, formoterol, formoterol fumarate, formoterol fumarate, ((R*,R*)-(+-))-isomer, formoterol, ((R*,R*)-(+-))-isomer, Oxis

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O

Mechanism of Action:

Arformoterol is a long-acting beta-2 agonist (LABA) that works by relaxing the smooth muscles in the airways of the lungs. This relaxation helps to open the airways, making it easier to breathe. The specific mechanism involves binding to beta-2 adrenergic receptors in the airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates protein kinase A, which then phosphorylates various target proteins, ultimately leading to smooth muscle relaxation and bronchodilation .

Applications in Research:

a) Chronic Obstructive Pulmonary Disease (COPD):

Arformoterol is primarily studied for its potential benefits in managing COPD. Research suggests it can:

  • Improve lung function: Studies have shown arformoterol can improve lung function, as measured by forced expiratory volume in one second (FEV1), in patients with COPD compared to placebo .
  • Reduce exacerbations: Some research indicates arformoterol may reduce the risk of COPD exacerbations requiring hospitalization compared to placebo .
  • Combination therapy: Arformoterol is often combined with other medications, such as inhaled corticosteroids (ICS), in research exploring its effectiveness in managing COPD .

b) Other Applications:

While primarily studied for COPD, arformoterol is also being investigated for its potential role in:

  • Asthma: Although not currently approved for asthma treatment, some research explores its use in specific situations, like managing nocturnal asthma .
  • Comparison with other LABAs: Research comparing arformoterol to other LABAs, such as formoterol, is ongoing to determine their relative efficacy and safety profiles .

Arformoterol is a long-acting beta-2 adrenergic agonist primarily used for the maintenance treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. As the active (R,R)-enantiomer of formoterol, arformoterol functions by relaxing the muscles around the airways, thereby facilitating easier breathing. It is administered via inhalation, typically using a nebulizer, and is marketed under the brand name Brovana among others .

The chemical structure of arformoterol is represented by the formula C₁₉H₂₄N₂O₄, with a molecular weight of 344.411 g/mol. The compound is available as an aqueous solution of its tartrate salt, which is colorless and clear .

Arformoterol acts as a selective beta-2 adrenergic receptor agonist. When it binds to these receptors located in the smooth muscle cells of the airways, it activates the adenylate cyclase enzyme. This leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately triggers the relaxation of smooth muscle cells and bronchodilation, easing breathing difficulties associated with COPD [].

Arformoterol undergoes several metabolic reactions in the body. The primary pathway involves glucuronidation, where arformoterol is conjugated with glucuronic acid, facilitated by various uridine diphosphoglucuronosyltransferase enzymes. A secondary metabolic route includes O-demethylation mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19 .

These metabolic processes lead to the formation of major metabolites that are primarily excreted through urine and feces, with minimal unchanged drug remaining in circulation after administration .

Arformoterol exhibits significant biological activity as a selective agonist for beta-2 adrenergic receptors. This action results in bronchodilation, which alleviates symptoms associated with airway constriction in COPD patients. Additionally, arformoterol has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes from mast cells in human lung tissue, contributing to its therapeutic effects against airway hyper-responsiveness .

In clinical studies, arformoterol's pharmacokinetic profile reveals a peak plasma concentration reached approximately 0.5 hours post-inhalation, with a terminal half-life of about 26 hours, allowing for twice-daily dosing .

  • Formation of key intermediates: Initial reactions involve the preparation of substituted phenyl derivatives through electrophilic aromatic substitution.
  • Amine coupling: The formation of the amine component involves coupling reactions with appropriate amines to yield intermediate compounds.
  • Resolution of enantiomers: The synthesis specifically targets the (R,R)-enantiomer through chiral resolution techniques or asymmetric synthesis methods.
  • Salt formation: Finally, arformoterol is converted into its tartrate salt form for stability and ease of use in inhalation solutions .

Arformoterol is primarily indicated for the long-term management of COPD symptoms. It helps control wheezing, shortness of breath, coughing, and chest tightness associated with this chronic condition. Importantly, it does not provide immediate relief during acute bronchospasm episodes; thus, it is not suitable for treating sudden breathing difficulties .

Beyond its primary use in respiratory disorders, research continues into its potential applications in other conditions characterized by airway inflammation and constriction.

Arformoterol may interact with various medications and substances. Notably, it can have additive effects when used alongside other bronchodilators or medications that may prolong the QT interval on an electrocardiogram. Patients are advised to discuss all current medications with their healthcare provider to avoid potential adverse interactions .

Additionally, arformoterol's metabolism can be influenced by genetic variations in cytochrome P450 enzymes among individuals, which may affect drug clearance and efficacy .

Arformoterol shares similarities with other long-acting beta-2 adrenergic agonists but has unique properties that distinguish it from its counterparts:

Compound NameChemical StructureUnique Features
FormoterolC₁₉H₂₄N₂O₄Rapid onset of action; used for both COPD and asthma
SalmeterolC₂₁H₂₈N₂O₄SLonger duration; often combined with corticosteroids
IndacaterolC₂₀H₂₃N₃O₃Once-daily dosing; rapid bronchodilation
OlodaterolC₂₁H₂₆N₂O₄Once-daily dosing; lower risk of cardiovascular side effects

Arformoterol's specific enantiomeric form (R,R) contributes to its effectiveness and pharmacokinetic profile compared to these similar compounds .

Beta-2 Adrenergic Receptor Agonism Mechanism

Arformoterol functions as a selective long-acting beta-2 adrenergic receptor agonist that exhibits a distinct mechanism of action characterized by high specificity and potency [1] [2]. The compound demonstrates exceptional binding affinity to beta-2 adrenergic receptors with a dissociation constant of 2.9 nanomolar, representing 1000-fold greater potency compared to the inactive stereoisomer [3] [4]. This remarkable selectivity stems from the precise stereochemical configuration of the active enantiomer, which allows optimal interaction with the orthosteric binding site of the beta-2 adrenergic receptor [1] [2].

The molecular mechanism of arformoterol involves stimulation of intracellular adenylyl cyclase, the enzyme responsible for catalyzing the conversion of adenosine triphosphate to cyclic adenosine monophosphate [1] [2]. This biochemical cascade results in elevated intracellular cyclic adenosine monophosphate levels, which subsequently causes relaxation of bronchial smooth muscle and inhibition of mediator release from inflammatory cells, particularly mast cells [1] [2]. The receptor activation leads to downstream effects including bronchodilation and anti-inflammatory actions that extend beyond simple smooth muscle relaxation [5].

In vitro studies demonstrate that arformoterol functions as a potent inhibitor of mast cell mediator release, including histamine and leukotrienes from human lung tissue [1] [2]. Additionally, experimental models show inhibition of histamine-induced plasma albumin extravasation in anesthetized guinea pigs and suppression of allergen-induced eosinophil influx in dogs with airway hyperresponsiveness [1] [2]. These findings suggest that arformoterol possesses both bronchodilatory and anti-inflammatory properties that contribute to its therapeutic efficacy.

Structure-Activity Relationship Studies

The structure-activity relationship of arformoterol reveals critical insights into the importance of stereochemical configuration for biological activity. Formoterol exists as a racemic mixture containing equal proportions of stereoisomers, but only the arformoterol enantiomer possesses clinically relevant bronchodilator activity [6] [7]. The compound contains two chiral carbon centers, resulting in four possible stereoisomeric configurations, with the active form demonstrating markedly superior pharmacological properties [7] [8].

Comparative receptor binding studies reveal that arformoterol exhibits 2-fold greater potency than racemic formoterol, which contains both active and inactive enantiomers in equal proportions [2] [9]. The structure-activity relationship demonstrates that the inactive enantiomer displays approximately 1000-fold lower beta-2 receptor binding affinity compared to arformoterol, with dissociation constants of 3100 nanomolar versus 2.9 nanomolar respectively [3] [10]. This dramatic difference in binding affinity translates directly to differences in functional bronchodilator activity and clinical efficacy.

Molecular modeling studies suggest that the superior activity of arformoterol results from optimal spatial arrangement of functional groups that allows precise interaction with the beta-2 adrenergic receptor binding pocket [11]. The stereochemical configuration enables formation of critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex and promote effective signal transduction [11]. These structural determinants explain why the single enantiomer formulation provides enhanced therapeutic benefit while potentially reducing unwanted effects associated with the inactive isomer.

Recent synthesis and structure-activity relationship investigations of related beta-2 agonists have identified key molecular features that contribute to enhanced potency and selectivity [11]. Primary sulfonamide groups demonstrate superior activity compared to secondary or tertiary analogues, while meta-substitution patterns provide optimal receptor interaction compared to ortho or para configurations [11]. These findings contribute to understanding the molecular basis for arformoterol's exceptional pharmacological profile.

Enantiomer-Specific Pharmacodynamic Properties

The enantiomer-specific pharmacodynamic properties of arformoterol demonstrate remarkable differences in biological activity that have significant clinical implications. Research investigations reveal that arformoterol possesses 1000-fold greater beta-2 adrenergic receptor binding affinity compared to its inactive counterpart, resulting in dramatically different pharmacodynamic profiles [3] [4]. This selectivity represents one of the most pronounced enantiomeric differences observed among bronchodilator medications.

Functional studies demonstrate that arformoterol acts as a full beta-2 agonist, achieving maximum bronchodilator response with high receptor occupancy, while the inactive enantiomer exhibits minimal functional activity despite structural similarity [12] [3]. The active enantiomer demonstrates dose-dependent relaxation of guinea pig tracheal strips with effective doses significantly lower than those required for the inactive isomer [3]. These findings indicate that the therapeutic effects of racemic formoterol derive almost exclusively from the arformoterol component.

Pharmacokinetic investigations reveal that both enantiomers undergo similar metabolic processing, but their different receptor affinities result in vastly different pharmacodynamic responses [3]. The inactive enantiomer may contribute to unwanted effects without providing therapeutic benefit, leading to the development of the single-enantiomer formulation [3]. Clinical studies suggest that use of pure arformoterol may reduce the potential for adverse effects while maintaining or enhancing therapeutic efficacy compared to racemic formulations.

The minimum lethal intravenous dose studies in experimental models indicate that the inactive enantiomer demonstrates greater acute toxicity compared to arformoterol, with values of 50 milligrams per kilogram versus 100 milligrams per kilogram respectively [3]. This toxicity difference appears unrelated to beta-2 receptor binding, suggesting alternative mechanisms may contribute to the adverse effects of the inactive enantiomer [3]. These findings support the rationale for single-enantiomer formulation development.

Metabolic Pathways and Enzyme Interactions

Arformoterol undergoes extensive metabolism through multiple enzymatic pathways, with direct glucuronidation representing the primary elimination route and oxidative metabolism serving as a secondary pathway [1] [2] [9]. In vitro profiling studies using hepatocytes and liver microsomes demonstrate that at least five human uridine diphosphoglucuronosyltransferase isozymes catalyze arformoterol glucuronidation, including enzymes from the subfamilies involved in drug metabolism [1] [2] [9].

The glucuronidation pathway involves conjugation with glucuronic acid derived from the cofactor uridine diphosphoglucuronic acid, resulting in formation of more water-soluble metabolites that facilitate renal elimination [1] [2]. This process represents the predominant metabolic route, accounting for the majority of drug clearance following administration [1] [9]. The extensive involvement of multiple glucuronosyltransferase isozymes provides metabolic redundancy that may contribute to consistent drug elimination across diverse patient populations.

Cytochrome P450-mediated metabolism constitutes a secondary elimination pathway, with two specific isozymes primarily responsible for arformoterol oxidation [1] [2] [9]. The enzyme predominantly catalyzes O-demethylation reactions, while a secondary enzyme provides additional oxidative capacity [1] [9]. O-demethylation and subsequent conjugation of the resulting metabolites account for less than 17 percent of the total dose recovered in urine and feces, indicating the minor contribution of this pathway to overall drug elimination [1].

Drug interaction studies demonstrate that arformoterol does not significantly inhibit major cytochrome P450 enzymes at concentrations exceeding 1000-fold higher than expected peak plasma levels following therapeutic dosing [1] [13]. The compound shows no inhibitory activity against multiple enzyme families including those responsible for metabolism of commonly prescribed medications [1] [13]. Additionally, pharmacogenetic studies indicate that individuals with reduced cytochrome P450 or glucuronosyltransferase enzyme activity do not show clinically significant changes in systemic arformoterol exposure compared to subjects with normal enzyme activities [2] [14].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

344.17360725 g/mol

Monoisotopic Mass

344.17360725 g/mol

Heavy Atom Count

25

LogP

2.2
0.4 (LogP)
log Kow = 1.40 /Estimated/
2.2

UNII

F91H02EBWT

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (76.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (69.23%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (23.08%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (30.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Formoterol is indicated in various formulations for the treatment of asthma and COPD. For the treatment of COPD, formoterol is available as a single-entity inhalation solution, in combination with the long-acting muscarinic antagonists (LAMAs) [aclidinium] and [glycopyrronium], and in combination with the corticosteroid [budesonide]. For the treatment of asthma, formoterol is available in combination with [mometasone furoate] for patients 5 years and older and with budesonide for patients 6 years and older. Formoterol may also be used on an as-needed basis for prophylaxis against exercise-induced bronchospasm.
FDA Label
Arformoterol is indicated in the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.

Therapeutic Uses

Antiasthmatic
Formoterol is indicated to treat asthma concomitantly with short-acting beta2-agonists, inhaled or systemic corticosteroids and theophylline therapy. /Included in US product labeling/
Formoterol is indicated for long-term maintenance treatment of asthma in adult and children 5 years of age and older with reversible obstructive airway disease, including patients with symptoms of nocturnal asthma. /Included in US product labeling/
Formoterol is indicated as long-term, twice-daily administration in the treatment of patients with chronic obstructive pulmonary disease including chronic bronchitis and emphysema. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Pharmacology

Arformoterol, the active (R,R)-enantiomer of formoterol, is a selective long-acting β2-adrenergic receptor agonist (beta2-agonist) that has two-fold greater potency than racemic formoterol (which contains both the (S,S) and (R,R)-enantiomers). The (S,S)-enantiomer is about 1,000-fold less potent as a β2-agonist than the (R,R)-enantiomer. Arformoterol seems to have little or no effect on β1-adrenergic receptors.
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells.

MeSH Pharmacological Classification

Bronchodilator Agents

ATC Code

R03AK07
R03AL09
R03AL
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC13 - Formoterol

Mechanism of Action

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells.
While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response.
Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation.
Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Vapor Pressure

5.0X10-14 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

73573-87-2
67346-49-0

Absorption Distribution and Excretion

The pulmonary bioavailability of formoterol has been estimated to be about 43% of the delivered dose, while the total systemic bioavailability is approximately 60% of the delivered dose (as systemic bioavailability accounts for absorption in the gut). Formoterol is rapidly absorbed into plasma following inhalation. In healthy adults, formoterol Tmax ranged from 0.167 to 0.5 hours. Following a single dose of 10 mcg, Cmax and AUC were 22 pmol/L and 81 pmol.h/L, respectively. In asthmatic adult patients, Tmax ranged from 0.58 to 1.97 hours. Following single-dose administration of 10mcg, Cmax and AUC0-12h were 22 pmol/L and 125 pmol.h/L, respectively; following multiple-dose administration of 10 mcg, Cmax and AUC0-12h were 41 pmol/L and 226 pmol.h/L, respectively. Absorption appears to be proportional to dose across standard dosing ranges.
Elimination differs depending on the route and formulation administered. Following oral administration in 2 healthy subjects, approximately 59-62% and 32-34% of an administered dose was eliminated in the urine and feces, respectively. Another study which attempted to mimic inhalation via combined intravenous/oral administration noted approximately 62% of the administered dose in the urine and 24% in the feces. Following inhalation in patients with asthma, approximately 10% and 15-18% of the administered dose was excreted in urine as unchanged parent drug and direct formoterol glucuronides, respectively, and corresponding values in patients with COPD were 7% and 6-9%, respectively.
Renal clearance of formoterol following inhalation is approximately 157 mL/min.
In patients with COPD, the mean peak plasma concentration (Cmax) and AUC0-12h following twice daily administration for 14 days were 4.3 pg/mL and 34.5 pg.hr/mL, respectively. The time to peak plasma concentration (Tmax) was approximately 0.5 hours.
Following the administration of a single oral dose of arformoterol to eight healthy subjects, 63% of the administered dose was recovered in the urine and 11% in the feces within 48 hours. After 14 days, a total of 89% of the total dose had been recovered - 67% in the urine and 22% in the feces - with approximately 1% remaining unchanged in the urine.
In healthy male subjects, the clearance of a single oral dose of arformoterol was 8.9 L/h.
Protein binding: Moderate 61-64%. Serum albumin binding was 31% to 38% over a range of 5 to 500 ng/mL.
Bioavailability: Pulmonary: 21-37%; Total systemic: 46%.
It is not known whether formoterol is distributed in human breast milk. However, it is distributed in rat milk after oral administration.
In asthma patients following a 12 or 24 ug dose: 10% and 15 to 18% excreted unchanged in the urine, respectively. In chronic obstructive pulmonary disease (COPD) patients following a 12 or 24 ug dose: 7% and 6 to 9% excreted unchanged in the urine; respectively.
For more Absorption, Distribution and Excretion (Complete) data for FORMOTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Formoterol is metabolized primarily via direct glucuronidation of the parent drug and via O-demethylation of the parent drug followed by glucuronidation. Minor pathways include sulfate conjugation of the parent drug and deformylation of the parent drug followed by sulfate conjugation, though these minor pathways have not been fully characterized. The major pathway of formoterol metabolism is a direct glucuronidation of the parent drug at its phenolic hydroxyl group, while the second most prominent pathway involves O-demethylation following by glucuronidation at the phenolic hydroxyl group. _In vitro_ studies of formoterol disposition indicate that O-demethylation of formoterol involves a number of cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and glucuronidation involves a number of UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15), though specific roles for individual enzymes have not been elucidated.
Arformoterol was almost entirely metabolized following oral administration of 35 mcg of radiolabeled arformoterol in eight healthy subjects. Direct conjugation of arformoterol with glucuronic acid was the major metabolic pathway. O-Desmethylation is a secondary route catalyzed by the CYP enzymes CYP2D6 and CYP2C19.
Formoterol is metabolized primarily by direct glucuronidation at either the phenolic or aliphatic hydroxyl group and O-demethylation followed by glucuronide conjugation at either phenolic hydroxyl groups. Minor pathways involve sulfate conjugation of formoterol and deformylation followed by sulfate conjugation. The most prominent pathway involves direct conjugation at the phenolic hydroxyl group. The second major pathway involves O-demethylation followed by conjugation at the phenolic 2'-hydroxyl group. Four cytochrome P450 isozymes (CYP2D6, CYP2C19, CYP2C9 and CYP2A6) are involved in the O-demethylation of formoterol. Formoterol did not inhibit CYP450 enzymes at therapeutically relevant concentrations. Some patients may be deficient in CYP2D6 or 2C19 or both. Whether a deficiency in one or both of these isozymes results in elevated systemic exposure to formoterol or systemic adverse effects has not been adequately explored.
Formoterol was conjugated to inactive glucuronides and a previously unidentified sulfate. The phenol glucuronide of formoterol was the main metabolite in urine. Formoterol was also O-demethylated and deformylated. Plasma exposure to these pharmacologically active metabolites was low. O-demethylated formoterol was seen mainly as inactive glucuronide conjugates and deformylated formoterol only as an inactive sulfate conjugate. Intact formoterol and O-demethylated formoterol dominated recovery in feces. Mean recovery of unidentified metabolites was 7. 0% in urine and 2.0% in feces.

Associated Chemicals

Formoterol fumarate;43229-80-7

Wikipedia

Formoterol

FDA Medication Guides

Brovana
Arformoterol Tartrate
SOLUTION;INHALATION
SUNOVION
05/29/2019
Foradil Certihaler
Formoterol Fumarate
POWDER;INHALATION
NOVARTIS
06/02/2010
Perforomist
MYLAN SPECLT
Foradil
03/02/2016

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.
Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.
Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.
For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

The average terminal elimination half-life of formoterol following inhalation is 7-10 hours, depending on the formulation given. The plasma half-life of formoterol has been estimated to be 3.4 hours following oral administration and 1.7-2.3 hours following inhalation.
In COPD patients given 15 mcg inhaled arformoterol twice a day for 14 days, the mean terminal half-life of arformoterol was 26 hours.
Mean terminal: 10 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Preparation: M. Murakami et al, DE 2305092; eidem, US 3994974 (1973, 1976 both to Yamanouchi)
Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland
Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/
Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

HPLC determination in plasma.

Interactions

Concomitant treatment /with monoamine oxidase inhibitors, including furazolidine and procarbazine/ may prolong the QTc interval and increase the risk of ventricular arrhythmias; may increase chance of hypertensive reactions.
May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.
Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.
/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.
For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Hanania NA, Donohue JF, Nelson H, Sciarappa K, Goodwin E, Baumgartner RA, Hanrahan JP: The safety and efficacy of arformoterol and formoterol in COPD. COPD. 2010 Feb;7(1):17-31. doi: 10.3109/15412550903499498. [PMID:20214460]
Donohue JF, Hanania NA, Sciarappa KA, Goodwin E, Grogan DR, Baumgartner RA, Hanrahan JP: Arformoterol and salmeterol in the treatment of chronic obstructive pulmonary disease: a one year evaluation of safety and tolerance. Ther Adv Respir Dis. 2008 Apr;2(2):37-48. doi: 10.1177/1753465808089455. [PMID:19124357]
Cazzola M, Matera MG, Lotvall J: Ultra long-acting beta 2-agonists in development for asthma and chronic obstructive pulmonary disease. Expert Opin Investig Drugs. 2005 Jul;14(7):775-83. [PMID:16022567]
Panettieri RA Jr, MacIntyre N, Sims M, Kerwin E, Fogarty C, Noonan M, Claus R, Andrews WT: Comparison of the efficacy and safety of arformoterol 15 microg twice daily and arformoterol 30 microg once daily in COPD: a single-dose, multicenter, randomized, modified-blind, two-way crossover study. Clin Ther. 2009 Aug;31(8):1716-23. doi: 10.1016/j.clinthera.2009.08.012. [PMID:19808130]
Kharidia J, Fogarty CM, Laforce CF, Maier G, Hsu R, Dunnington KM, Curry L, Baumgartner RA, Hanrahan JP: A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease. Pulm Pharmacol Ther. 2008 Aug;21(4):657-62. doi: 10.1016/j.pupt.2008.03.003. Epub 2008 Apr 7. [PMID:18501650]
Baumgartner RA, Hanania NA, Calhoun WJ, Sahn SA, Sciarappa K, Hanrahan JP: Nebulized arformoterol in patients with COPD: a 12-week, multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled trial. Clin Ther. 2007 Feb;29(2):261-78. [PMID:17472819]
TITCK Product Information: Airbir (arformoterol tartrate/budesonide) capsule with powder for inhalation

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